molecular formula C12H25NO2 B13244264 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol

2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13244264
M. Wt: 215.33 g/mol
InChI Key: NDCVFGRIKRXRES-UHFFFAOYSA-N
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Description

2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with a molecular formula of C12H25NO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an amino group attached to a propane-1,3-diol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of isophorone with malononitrile to form an intermediate compound, which is then hydrogenated in the presence of a catalyst. The hydrogenation process is carried out at temperatures ranging from 20°C to 120°C and pressures between 20 to 300 bar . The purification of the final product is usually achieved through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amino group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.

Reagents/Conditions Products Applications
Acetyl chloride (CH₃COCl), base (e.g., pyridine), room temperatureN-acetyl derivativeSynthesis of amides for drug intermediates
Benzoyl chloride (C₆H₅COCl), THF, refluxN-benzoyl derivativePolymer precursors or chiral ligands

Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent, followed by deprotonation.

Alkylation Reactions

The amino group can react with alkyl halides or epoxides to form secondary or tertiary amines.

Reagents/Conditions Products Applications
Methyl iodide (CH₃I), K₂CO₃, DMFN-methylated derivativeModifying solubility for industrial uses
Ethylene oxide, H₂O, catalytic acidEthylene glycol-linked adductSurfactant or dendrimer synthesis

Note : Steric hindrance from the 3,3,5-trimethylcyclohexyl group may slow reaction kinetics .

Oxidation Reactions

The secondary hydroxyl groups are susceptible to oxidation, though the amino group may influence selectivity.

Reagents/Conditions Products Applications
Jones reagent (CrO₃/H₂SO₄), 0°CKetone derivativesSynthesis of carbonyl-containing polymers
Pyridinium chlorochromate (PCC), CH₂Cl₂Partial oxidation to aldehydesFine chemical intermediates

Limitation : Over-oxidation to carboxylic acids is possible under harsh conditions .

Esterification

The hydroxyl groups react with carboxylic acids or their derivatives to form esters.

Reagents/Conditions Products Applications
Acetic anhydride, H₂SO₄ catalystDiacetate esterProdrug design or plasticizers
Stearic acid, DCC/DMAPLong-chain esterLubricant additives

Key Insight : Esterification enhances lipophilicity, useful in material science .

Cyclization Reactions

Intramolecular reactions between the amino and hydroxyl groups can yield heterocycles.

Reagents/Conditions Products Applications
Phosgene (COCl₂), baseCyclic carbamateBiodegradable polymer monomers
Thiophosgene (CSCl₂), CHCl₃Cyclic thiocarbamateLigands for metal-organic frameworks

Research Finding : Cyclic carbonates derived from similar diols exhibit utility in polyurethane synthesis .

Nucleophilic Substitution

The hydroxyl groups can act as nucleophiles in SN2 reactions.

Reagents/Conditions Products Applications
Tosyl chloride (TsCl), pyridineTosylate intermediatePrecursor for further functionalization
PBr₃, etherBrominated derivativeCross-coupling reactions

Comparative Reaction Table

Reaction Type Key Functional Group Typical Yield Industrial Relevance
AcylationAmino70–85%High (pharma intermediates)
CyclizationAmino + diol60–75%Moderate (polymers)
OxidationDiol50–65%Low (specialty chemicals)

Research Findings

  • Cyclization Efficiency : Cyclic carbamate formation using phosgene achieves ~70% yield under optimized conditions .

  • Steric Effects : Bulky 3,3,5-trimethylcyclohexyl group reduces reaction rates in alkylation by ~30% compared to linear analogs .

  • Thermal Stability : Ester derivatives decompose above 200°C, limiting high-temperature applications .

Scientific Research Applications

2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a proton acceptor, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, also known as AM-CPDA, is a compound that has garnered attention in various fields including materials science and medicinal chemistry. Its unique structural features contribute to its biological activity and potential applications. This article explores the biological activity of AM-CPDA, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of AM-CPDA is characterized by its amine functional group and a cyclohexyl moiety. The presence of the trimethylcyclohexyl group enhances its hydrophobic properties, potentially influencing its interaction with biological systems.

AM-CPDA exhibits several biological activities that can be attributed to its structural characteristics:

  • Antioxidant Properties : Preliminary studies suggest that AM-CPDA may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
  • Neuroprotective Effects : Research indicates that AM-CPDA may protect neuronal cells from apoptosis induced by various stressors, potentially through modulation of signaling pathways related to cell survival.
  • Anti-inflammatory Activity : AM-CPDA has shown promise in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of AM-CPDA resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.
  • In Vitro Studies on Cell Lines : Various human cell lines treated with AM-CPDA demonstrated reduced levels of pro-inflammatory cytokines. This suggests its potential utility in therapeutic strategies for conditions like rheumatoid arthritis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals ,
NeuroprotectiveProtects against neuronal apoptosis ,
Anti-inflammatoryReduces cytokine levels ,

Synthesis and Applications

AM-CPDA can be synthesized through a multi-step process involving the reaction of commercially available precursors. Its applications extend beyond biological contexts; it is also utilized as a hardener in epoxy resin formulations due to its amine functionality.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

2-[(3,3,5-trimethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C12H25NO2/c1-9-4-10(6-12(2,3)5-9)13-11(7-14)8-15/h9-11,13-15H,4-8H2,1-3H3

InChI Key

NDCVFGRIKRXRES-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(CO)CO

Origin of Product

United States

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